molecular formula C12H12ClNO2 B3372192 N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide CAS No. 877977-39-4

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide

Cat. No. B3372192
CAS RN: 877977-39-4
M. Wt: 237.68 g/mol
InChI Key: VDGCIPVYFVAGCG-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has a chemical structure composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives consists of a benzene ring fused with a furan ring . The specific structure can vary depending on the derivative .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can vary widely depending on the specific derivative and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific derivative .

Scientific Research Applications

Benzofuran compounds, including N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide, belong to a class of compounds that are ubiquitous in nature and have shown strong biological activities. These activities range from anti-tumor, antibacterial, anti-oxidative, to anti-viral effects. Due to their broad spectrum of biological activities, benzofuran compounds have garnered attention from chemical and pharmaceutical researchers worldwide. This interest is driven by their potential applications in various fields, including pharmaceuticals, making them potential lead compounds for drug development (Miao et al., 2019).

Pharmacological Significance

The pharmacological importance of benzofuran derivatives cannot be overstated. They have been identified as key inhibitors against a range of diseases, viruses, fungus, microbes, and enzymes. The versatility and efficacy of benzofuran scaffolds in addressing antimicrobial resistance and offering solutions for various pharmacological challenges highlight their significance in drug discovery and development. This includes the development of novel scaffold compounds of benzothiophene and benzofuran as anticancer agents, underscoring the potential of benzofuran derivatives in creating effective therapeutic drugs (Dawood, 2019).

Emerging Scaffold for Antimicrobial Agents

The emergence of benzofuran as a scaffold for antimicrobial agents points to its potential in the fight against antibiotic resistance. Certain benzofuran derivatives, like psoralen, 8-methoxypsoralen, and angelicin, have already been used in treating skin diseases such as cancer or psoriasis. This indicates the therapeutic potential of benzofuran structures in drug discovery, especially for developing efficient antimicrobial candidates. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, offering a pathway for the design of novel antimicrobial agents that are active toward different clinically approved targets (Hiremathad et al., 2015).

Synthesis and Chemical Analysis

The novel methods for constructing benzofuran rings, such as those involving unique free radical cyclization cascades and proton quantum tunneling, demonstrate the advancements in synthesizing complex benzofuran derivatives. These methods not only reduce side reactions but also improve yield, which is beneficial for constructing complex benzofuran ring systems. This aspect of benzofuran compounds is crucial for their application in scientific research, as it facilitates the development of new compounds with potential drug applications (Miao et al., 2019).

Safety and Hazards

Benzofuran derivatives are intended for research purposes only and are not suitable for use as medicines, food, or household items . Any use outside of research may not be guaranteed .

Future Directions

Benzofuran derivatives have shown potential in various fields, particularly in anti-cancer activity . Future research may focus on designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-8(14-12(15)7-13)11-6-9-4-2-3-5-10(9)16-11/h2-6,8H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGCIPVYFVAGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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